N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide
Description
N-[4-(5-Isobutyramido-1H-benzimidazol-2-yl)phenyl]benzamide is a synthetic small molecule featuring a benzimidazole core fused with a benzamide moiety. The benzimidazole ring is substituted at position 5 with an isobutyramido group, while the phenyl group at position 2 is linked to a benzamide substituent. This dual functionality positions the compound within a class of bioactive molecules known for targeting enzymes, DNA, or protein-protein interactions in therapeutic contexts, such as oncology and infectious diseases .
The isobutyramido group may enhance solubility and pharmacokinetic properties compared to simpler alkyl or aryl substituents, while the benzamide moiety contributes to binding affinity through hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
N-[4-[6-(2-methylpropanoylamino)-1H-benzimidazol-2-yl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-15(2)23(29)26-19-12-13-20-21(14-19)28-22(27-20)16-8-10-18(11-9-16)25-24(30)17-6-4-3-5-7-17/h3-15H,1-2H3,(H,25,30)(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCCJNLNUNATSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101137372 | |
| Record name | Benzamide, N-[4-[6-[(2-methyl-1-oxopropyl)amino]-1H-benzimidazol-2-yl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261268-95-4 | |
| Record name | Benzamide, N-[4-[6-[(2-methyl-1-oxopropyl)amino]-1H-benzimidazol-2-yl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261268-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-[4-[6-[(2-methyl-1-oxopropyl)amino]-1H-benzimidazol-2-yl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole is synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. The resulting benzimidazole is then functionalized with an isobutyramido group through an amide coupling reaction. Finally, the phenylbenzamide moiety is introduced via another amide coupling reaction, using appropriate reagents and conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve efficient and cost-effective production. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction can produce reduced amide or benzimidazole products.
Scientific Research Applications
N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Structural and Functional Similarities
The compound shares structural motifs with several benzimidazole derivatives, as outlined below:
Key Differences and Pharmacological Implications
- The 4-butoxy group in ’s compound enhances lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s isobutyramido group balances polarity for systemic distribution . Bis(2-aminoimidazoline) derivatives () exhibit specificity for AT-rich kinetoplast DNA in Trypanosoma brucei, a mechanism distinct from the kinase or protease inhibition typical of benzimidazole-benzamide hybrids .
Synthetic Complexity :
Spectroscopic Validation :
Biological Activity
N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide (CAS No. 1261268-95-4) is a compound that has garnered attention due to its potential biological activities, particularly as a selective inhibitor of potassium channels and its implications in neuroprotection. This article explores the compound's biological activity, including its mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 398.46 g/mol. Its structure features a benzoimidazole moiety, which is significant for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of the voltage-gated potassium channel Kv2.1. This channel plays a crucial role in regulating neuronal excitability and apoptosis, making it a target for neuroprotective strategies, particularly in conditions like ischemic stroke.
Key Findings on Biological Activity
- Kv2.1 Inhibition : The compound has been shown to selectively inhibit Kv2.1 channels with an IC50 value as low as 0.07 μM, demonstrating over 130-fold selectivity compared to other ion channels (K+, Na+, Ca2+) . This selectivity is critical for minimizing side effects associated with broader ion channel inhibition.
- Neuroprotective Effects : In vitro studies revealed that treatment with this compound significantly reduced apoptosis in HEK293 cells expressing Kv2.1 when exposed to oxidative stress (H₂O₂). The compound's ability to decrease cell death suggests its potential utility in neuroprotective therapies .
- In Vivo Efficacy : In a rat model of middle cerebral artery occlusion (MCAO), which simulates ischemic stroke, administration of the compound resulted in a marked reduction in infarct volume, indicating effective neuroprotection .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Importance |
|---|---|
| Benzoimidazole moiety | Essential for binding to Kv2.1 |
| Isobutyramido group | Influences selectivity and potency |
| Aromatic phenyl rings | Contribute to hydrophobic interactions |
Case Study 1: Neuroprotection in Ischemic Stroke
A study investigated the effects of this compound on neuronal survival during ischemic conditions. The results indicated significant neuroprotection, with treated groups showing reduced infarct size and improved neurological scores compared to controls.
Case Study 2: Selectivity Profiling
In another study focusing on ion channel selectivity, this compound was tested against a panel of ion channels. The results demonstrated its high selectivity for Kv2.1 over other potassium channels, reinforcing its potential as a therapeutic agent with minimal off-target effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
